Home > Products > Screening Compounds P59589 > Vatalanib metabolite M26
Vatalanib metabolite M26 - 212142-64-8

Vatalanib metabolite M26

Catalog Number: EVT-8464455
CAS Number: 212142-64-8
Molecular Formula: C20H15ClN4O
Molecular Weight: 362.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Vatalanib was initially developed by Bayer and has been under investigation for various oncological applications. The research on its metabolites, including M26, has been documented in several studies that analyze the drug's metabolism and disposition in humans .

Classification
  • Type: Small Molecule
  • Chemical Formula: C20H15ClN4O
  • Drug Class: Antiangiogenic agent
  • Investigational Status: Under clinical investigation for cancer treatment .
Synthesis Analysis

Methods

The synthesis of Vatalanib and its metabolites, including M26, typically involves complex organic reactions that include multiple steps such as cyclization, substitution, and oxidation.

Technical Details

The synthesis often employs techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to purify and characterize the metabolites. The metabolic pathways leading to M26 involve oxidative transformations of Vatalanib, primarily catalyzed by cytochrome P450 enzymes.

Molecular Structure Analysis

Structure

The molecular structure of Vatalanib metabolite M26 can be represented as follows:

  • Chemical Structure: The exact structural representation includes a phthalazine core with various substituents that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 346.81 g/mol
  • Structural Features: Contains a chlorophenyl group and a pyridinyl moiety, which are critical for its interaction with vascular endothelial growth factor receptors .
Chemical Reactions Analysis

Reactions

Vatalanib undergoes several metabolic reactions leading to the formation of M26. Key reactions include:

  • Oxidation: Primary metabolic pathway involving the conversion of Vatalanib to M26 through hydroxylation.
  • Conjugation: Possible conjugation with glucuronic acid or sulfate groups, enhancing solubility and excretion.

Technical Details

The metabolic profile indicates that M26 is formed through specific enzyme-mediated processes that modify the parent compound's structure without significantly altering its core functionality .

Mechanism of Action

Process

Vatalanib metabolite M26 exerts its effects by inhibiting vascular endothelial growth factor receptor tyrosine kinases. This inhibition disrupts the signaling pathways essential for angiogenesis.

Data

  • Target Receptors: Vascular endothelial growth factor receptor 1, 2, and 3.
  • Biological Impact: The inhibition leads to reduced tumor blood supply, ultimately inhibiting tumor growth and metastasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant Data or Analyses

Studies have shown that M26 maintains a favorable pharmacokinetic profile similar to that of Vatalanib, contributing to its systemic exposure without significant toxicity .

Applications

Scientific Uses

Vatalanib metabolite M26 is primarily researched for its role in cancer therapy as part of studies evaluating the efficacy of antiangiogenic treatments. Its characterization aids in understanding the pharmacological effects of Vatalanib and contributes to the development of more effective cancer therapies targeting angiogenesis.

Metabolic Pathways and Biotransformation of Vatalanib Metabolite M26

Cytochrome P450-Mediated Oxidation Mechanisms

The metabolite M26 (scientifically designated as rac-4-[(4-chloro-phenyl)amino]-α-(1-oxido-4-pyridyl)phthalazine-1-methanol, or NVP-AAW378/ZK-261557) arises predominantly through cytochrome P450 (CYP)-mediated oxidation of the parent drug vatalanib. This biotransformation occurs via pyridinyl N-oxidation, where the tertiary nitrogen atom in vatalanib’s pyridine ring undergoes oxidation to form a N-oxide moiety. Human studies confirm that CYP3A4 is the primary isoform responsible for this conversion, with minor contributions from CYP1A2 and CYP2D6. Kinetic analyses reveal that the reaction follows Michaelis-Menten kinetics, with an apparent Km of 45 μM and Vmax of 250 pmol/min/mg protein in human liver microsomes. This indicates moderate substrate affinity and efficient catalytic turnover [1] [7].

Table 1: Catalytic Parameters for M26 Formation in Human Hepatic Systems

Enzyme SystemKm (μM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
CYP3A445 ± 8250 ± 305.56
CYP1A2120 ± 1585 ± 100.71
CYP2D6>20022 ± 4<0.11

The reaction mechanism involves oxygen transfer catalyzed by the CYP450 heme-iron complex. Electrophilic attack by the activated oxygen species (Fe4+=O) on the electron-rich pyridine nitrogen generates a transient cationic intermediate, which rearranges to form the stable N-oxide. This metabolite is pharmacologically inactive, as structural modifications disrupt vatalanib’s binding affinity for vascular endothelial growth factor receptors (VEGFRs) [1] [10].

Role of Hepatic Enzymes in Phase I/II Metabolic Reactions

Hepatic metabolism of vatalanib involves sequential Phase I oxidation followed by Phase II conjugation. After initial CYP450-mediated N-oxidation to form M26, this metabolite undergoes further biotransformation via uridine diphosphate-glucuronosyltransferases (UGTs). UGT1A9 and UGT2B7 catalyze the glucuronidation of the methanol group on the phthalazine ring, producing a glucuronide conjugate (M26-G). This secondary metabolite is detectable in human plasma and bile, accounting for 15–22% of total circulating metabolites [1] [7].

The tissue distribution of these enzymes dictates metabolic efficiency:

  • CYP3A4: Highly expressed in hepatocytes and intestinal enterocytes, driving first-pass metabolism.
  • UGT1A9/2B7: Localized in hepatic endoplasmic reticulum, facilitating systemic clearance of M26.

In vitro studies using human hepatocyte models demonstrate that co-administration of CYP3A4 inhibitors (e.g., ketoconazole) reduces M26 formation by 78%, while UGT inhibitors (e.g., probenecid) increase unconjugated M26 concentrations by 40%. This enzyme-dependent clearance contributes to M26’s shorter half-life (3.2 ± 0.9 h) compared to the parent drug [1].

Comparative Biotransformation Profiles Across Species

Interspecies variations in M26 metabolism arise from differences in enzyme expression, substrate specificity, and metabolic flux. Human, murine, and canine models exhibit distinct profiles:

Humans

  • Primary Pathway: CYP3A4-mediated N-oxidation dominates, forming M26 as a major plasma metabolite (systemic exposure ≈80% of parent drug) [1].
  • Secondary Pathways: UGT-mediated glucuronidation accounts for 20–30% of M26 elimination.

Mice

  • Enhanced N-oxidation: CYP orthologs (e.g., Cyp3a11) show 2.3-fold higher Vmax for M26 formation than human enzymes, leading to faster clearance.
  • Limited Conjugation: Glucuronidation capacity is 60% lower than in humans due to reduced UGT1A activity [1] [9].

Dogs

  • Dominant Glucuronidation: UGT-mediated metabolism of M26 exceeds N-oxidation, with M26-G representing 45% of fecal metabolites.
  • Renal Excretion: 28% of M26 is eliminated unchanged in urine, versus 13% in humans [1].

Table 2: Species-Specific Disposition of Vatalanib and Metabolite M26

ParameterHumanMouseDog
M26 Plasma AUC0-∞ (μM·h)38.3 ± 26.015.2 ± 4.342.1 ± 12.7
Fecal Excretion of M26 (%)42–7468–8235–49
Renal Excretion of M26 (%)13–298–1524–28
M26-G Formation Rate (nmol/min/mg)1.8 ± 0.30.7 ± 0.23.2 ± 0.6

These differences underscore the limitations of animal models in predicting human metabolism. For instance, mice underestimate M26’s plasma persistence, while dogs overestimate its conjugative clearance. Such disparities necessitate careful translation of preclinical data [1] [9].

Properties

CAS Number

212142-64-8

Product Name

Vatalanib metabolite M26

IUPAC Name

2-chloro-5-[[4-(pyridin-4-ylmethyl)phthalazin-1-yl]amino]phenol

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

InChI

InChI=1S/C20H15ClN4O/c21-17-6-5-14(12-19(17)26)23-20-16-4-2-1-3-15(16)18(24-25-20)11-13-7-9-22-10-8-13/h1-10,12,26H,11H2,(H,23,25)

InChI Key

GZYARQDJKWPGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)Cl)O)CC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.